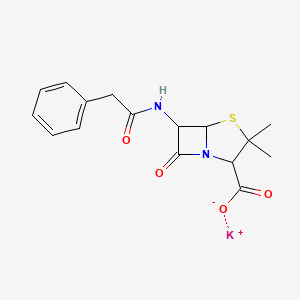

Penicillin G, potassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Penicillin G, potassium salt, also known as benzylpenicillin potassium, is a natural penicillin antibiotic. It is effective against a wide range of Gram-positive bacteria and some Gram-negative bacteria. This compound, is commonly used in the treatment of severe bacterial infections such as endocarditis, meningitis, pericarditis, septicemia, and severe pneumonia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin G, potassium salt, is synthesized through the fermentation of the Penicillium chrysogenum mold. The fermentation process produces penicillin G, which is then chemically converted to its potassium salt form. The chemical designation of this compound, is 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-, monopotassium salt .

Industrial Production Methods: In industrial settings, penicillin G is produced in large-scale fermentation tanks. The fermentation broth is then subjected to extraction and purification processes to isolate penicillin G. The isolated penicillin G is then reacted with potassium hydroxide to form this compound. The final product is crystallized and dried to obtain a pure, stable form suitable for medical use .

Chemical Reactions Analysis

Types of Reactions: Penicillin G, potassium salt, undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Penicillin G can be hydrolyzed in acidic or basic conditions, leading to the breakdown of the β-lactam ring and loss of antibiotic activity.

Oxidation: Oxidizing agents can modify the phenylacetyl side chain of penicillin G, affecting its antibacterial properties.

Substitution: Substitution reactions can occur at the amide or carboxyl groups, leading to the formation of different penicillin derivatives

Major Products Formed:

Hydrolysis: Penicilloic acid

Oxidation: Various oxidized derivatives

Substitution: Different penicillin analogs with modified side chains

Scientific Research Applications

Penicillin G, potassium salt, has a wide range of applications in scientific research:

Chemistry: Used as a standard antibiotic in various chemical assays and studies.

Biology: Employed in cell culture studies to inhibit bacterial contamination.

Medicine: Widely used in clinical settings to treat bacterial infections.

Industry: Utilized in the production of other penicillin derivatives and in the study of bacterial cell wall synthesis

Mechanism of Action

Penicillin G, potassium salt, exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death of the bacterium. The primary molecular targets are the PBPs, which are essential for cell wall synthesis .

Comparison with Similar Compounds

Penicillin V: Another natural penicillin with similar antibacterial properties but more stable in acidic conditions, making it suitable for oral administration.

Ampicillin: A semi-synthetic penicillin with a broader spectrum of activity against Gram-negative bacteria.

Amoxicillin: Similar to ampicillin but with better oral absorption and a broader spectrum of activity

Uniqueness of Penicillin G, Potassium Salt: this compound, is unique due to its high efficacy against Gram-positive bacteria and its rapid action when administered parenterally. It is particularly effective in treating severe infections where high concentrations of the antibiotic are required quickly .

Properties

IUPAC Name |

potassium;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNDLOXRXUOGIU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17KN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,4'R)-2,2'-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole]](/img/structure/B12510236.png)

![2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510244.png)

![Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12510266.png)

![Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)

![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)